![molecular formula C27H30ClN7O3 B194505 Etil 3-(2-(((4-carbamimidoylfenil)amino)metil)-1-metil-N-(piridin-2-il)-1H-benzo[d]imidazol-5-carboxamido)propanoato clorhidrato CAS No. 211914-50-0](/img/structure/B194505.png)

Etil 3-(2-(((4-carbamimidoylfenil)amino)metil)-1-metil-N-(piridin-2-il)-1H-benzo[d]imidazol-5-carboxamido)propanoato clorhidrato

Descripción general

Descripción

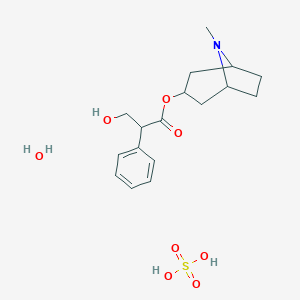

This compound is a novel chemical compound with potential biological activity . It is one of the most important intermediates in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .

Molecular Structure Analysis

The molecular formula of this compound is C27H29N7O3 . The InChI string representation of its structure isInChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 499.564 Da . Other physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Dabigatrán Etil Éster Clorhidrato: Un Análisis Exhaustivo

Terapia Anticoagulante: El Dabigatrán Etil Éster Clorhidrato se utiliza principalmente como medicamento anticoagulante. Es efectivo en la reducción del riesgo de accidente cerebrovascular en pacientes con fibrilación auricular no valvular al inhibir la trombina, que juega un papel clave en la coagulación sanguínea .

Investigación Cardiovascular: En la investigación cardiovascular, el Dabigatrán ha demostrado ser prometedor en la reducción del tamaño de la lesión aterosclerótica, la mejora de la estabilidad de la placa, la mejora de la función endotelial y la reducción del estrés oxidativo en estudios con ratones .

Estudio de Farmacocinética: La farmacocinética del Dabigatrán implica su rápida hidrólisis por esterasas no específicas a su forma activa después de la administración oral, lo que lo convierte en un objeto de estudio para comprender el metabolismo de los fármacos .

Inhibición de la Trombina: Como un potente inhibidor de la trombina, el Dabigatrán se utiliza para estudiar el papel de la trombina en varios procesos fisiológicos y patológicos .

Investigación de la Inhibición Enzimática: El Dabigatrán Etil Éster Clorhidrato sirve como un inhibidor de la ribosildihidronicotinamida deshidrogenasa (NQO2), proporcionando una herramienta para la investigación de la función de la enzima y las vías metabólicas relacionadas .

Monitoreo del Efecto Anticoagulante: Aumenta el tiempo de protrombina (TP) y otros parámetros de coagulación, que son críticos para monitorear el efecto anticoagulante de las terapias .

Estudios de Agregación Plaquetaria: El compuesto inhibe la agregación plaquetaria inducida por la trombina, ofreciendo una vía para la investigación de la función plaquetaria y los trastornos relacionados .

Revolución de la Anticoagulación Oral: El Dabigatrán representa un avance significativo en la anticoagulación oral, proporcionando efectos estables sin la necesidad de controles de laboratorio periódicos, lo que marca un cambio en la gestión de la terapia anticoagulante .

Mecanismo De Acción

Target of Action

Dabigatran Ethyl Ester Hydrochloride, also known as Dabigatran, primarily targets thrombin (factor II) in the human coagulation system . Thrombin plays a central role in coagulation and hemostasis by activating factors V, XI, and fibrinogen itself (factor I) . Dabigatran also inhibits ribosyldihydronicotinamide dehydrogenase (NQO2) .

Mode of Action

Dabigatran is a direct and reversible inhibitor of thrombin activity . It imitates part of the molecular structure of fibrinogen, especially in the zone where thrombin and fibrinogen interact, making possible the conversion to fibrin . This results in the inhibition of thrombin’s key role in human hemostasis . In addition to a direct effect on thrombin activity, dabigatran has also been shown to inhibit platelet aggregation .

Biochemical Pathways

By inhibiting thrombin, Dabigatran affects the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot. Thrombin plays a central role in this cascade by activating platelets, catalyzing fibrinogen conversion into fibrin, and promoting clot stabilization . Therefore, Dabigatran’s inhibition of thrombin disrupts these processes, reducing the risk of thrombosis.

Pharmacokinetics

Dabigatran is rapidly absorbed and converted to its active form after oral administration . Peak plasma concentrations of Dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug .

Result of Action

The primary result of Dabigatran’s action is a stable anticoagulation effect . It increases the prothrombin time (PT and the ratio INR), activated partial thromboplastin time (APTT), the thrombin time (TT), and the ecarin time (ECT) . This anticoagulation effect reduces the risk of venous thromboembolic events or stroke in patients .

Action Environment

The pharmacokinetic profile of Dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment . It is contraindicated in patients with end-stage renal disease .

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O3.ClH/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29;/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWBKCGBULSVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593523 | |

| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211914-50-0 | |

| Record name | Dabigatran ethyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211914500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-{2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-pyridin-2-yl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-({-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN ETHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBB8W334AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

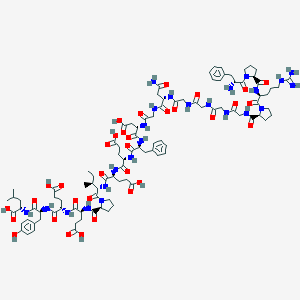

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B194475.png)

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)